molecular formula C10H11BrO B1331217 4-(3-Bromophenyl)butan-2-one CAS No. 3506-70-5

4-(3-Bromophenyl)butan-2-one

Cat. No. B1331217
CAS RN: 3506-70-5
M. Wt: 227.1 g/mol
InChI Key: GMAFLRMHQUMGIG-UHFFFAOYSA-N
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Description

“4-(3-Bromophenyl)butan-2-one” is a chemical compound with the CAS Number: 3506-70-5. It has a linear formula of C10H11BRO . The molecular weight of this compound is 227.1 .


Synthesis Analysis

The synthesis of “4-(3-Bromophenyl)butan-2-one” involves a solution of 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide and THF, which is cooled to -78° followed by the addition of 3.0 M methylmagnesium bromide . The reaction is allowed to stir at 0°C for 2 hours. Due to the presence of unreacted starting material, additional 3.0M methylmagnesium bromide is added and allowed to stir overnight at 0°C . The reaction is then quenched with NH4Cl and the product is extracted into DCM, dried (Na2SO4), and concentrated to give the product as a light orange liquid .


Molecular Structure Analysis

The IUPAC name of “4-(3-Bromophenyl)butan-2-one” is 4-(3-bromophenyl)-2-butanone . The InChI code is 1S/C10H11BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 .

Scientific Research Applications

  • Summary of the Application : “4-Phenyl-3-buten-2-one”, a compound similar to “4-(3-Bromophenyl)butan-2-one”, is used as an additive in zinc electroplating . It facilitates the formation of uniform and fine-grain coatings, which is a crucial aspect of the electroplating industry .
  • Methods of Application or Experimental Procedures : The compound is insoluble in water, so it’s dissolved in methanol before being added to electroplating baths . The interactions between this additive, methanol, and water were studied using Nuclear Magnetic Resonance spectroscopy (NMR), Raman, and IR spectroscopy .
  • Results or Outcomes : The study found that the solvation of the compound was caused by Van der Waals forces . No complex was detected between zinc and 4-phenyl-3-buten-2-one .

Safety And Hazards

The safety information for “4-(3-Bromophenyl)butan-2-one” indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P280 and P304+P340 .

properties

IUPAC Name

4-(3-bromophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAFLRMHQUMGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293718
Record name 4-(3-bromophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)butan-2-one

CAS RN

3506-70-5
Record name 3506-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-bromophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of pentane-2,4-dione (2.7 g, 26.7 mmol) and K2CO3 (3.4 g, 24.3 mmol) in EtOH (50 mL), 1-bromo-3-(chloromethyl)benzene (5.0 g, 24.3 mmol) was added at RT and the reaction mixture was refluxed overnight. After removal of volatiles under reduced pressure, the residue was taken up in EtOAc (100 mL) and washed with H2O (50 mL). The organic layer was separated, washed with brine, dried over Na2SO4, filtered and concentrated to afford the crude product, which was purified by silica gel column chromatography (EtOAc:Petroleum ether=1:10) to afford 4-(3-bromophenyl)butan-2-one as a colorless oil (3.7 g, 67%). MS (ES+) C10H11BrO requires: 226, 228 found: 227[M+H]+, 229 [M+2+H]+(1:1).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PD Edwards, JS Albert, M Sylvester… - Journal of medicinal …, 2007 - ACS Publications
Fragment-based lead generation has led to the discovery of a novel series of cyclic amidine-based inhibitors of β-secretase (BACE-1). Initial fragment hits with an isocytosine core …
Number of citations: 246 pubs.acs.org
Y Zhou, Z Shan - Tetrahedron: Asymmetry, 2006 - Elsevier
Chiral Brønsted acids (R)- and (S)-BINOL were employed as additives in the classic l-proline catalyzed direct aldol reaction. Eighteen substrates were tested with 0.5mol% (R)-BINOL …
Number of citations: 76 www.sciencedirect.com
YV Ostapiuk, VS Matiichuk, NI Pidlypnyi… - Russian Journal of …, 2012 - Springer
A simple and convenient procedure was proposed for the synthesis of 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides under Meerwein reaction …
Number of citations: 7 link.springer.com
HN Genc, A Sirit - Tetrahedron: Asymmetry, 2016 - Elsevier
Novel efficient bifunctional calixarene thiourea organocatalysts have been designed as efficient organocatalysts for direct asymmetric aldol reactions between acetone and aromatic …
Number of citations: 23 www.sciencedirect.com

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